molecular formula C15H14ClN5O3 B2429240 5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034296-54-1

5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2429240
CAS No.: 2034296-54-1
M. Wt: 347.76
InChI Key: UQWRBORLMQJNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound of significant interest in pharmaceutical research and drug discovery. Its structure incorporates a 1,2,4-oxadiazole heterocycle, a moiety recognized for its unique bioisosteric properties and an unusually wide spectrum of potential biological activities . The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of drug candidates . This heterocycle is present in several commercially available drugs and has been investigated for activities including, but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory applications . The specific molecular architecture of this compound, which links a substituted benzamide group to a methylpyrazole-substituted 1,2,4-oxadiazole, makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in the development of novel bioactive molecules . Compounds with similar structural motifs have been utilized as key tools in pharmacological studies, such as the development of positive allosteric modulators for neurological targets . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3/c1-21-8-9(6-18-21)14-19-13(24-20-14)7-17-15(22)11-5-10(16)3-4-12(11)23-2/h3-6,8H,7H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWRBORLMQJNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2-Methoxybenzoic Acid

The parent compound undergoes electrophilic aromatic substitution using chlorine gas (Cl₂) in acetic acid catalyzed by FeCl₃ at 50–60°C for 6 h. Regioselective chlorination at the 5-position is confirmed by NMR:

  • ¹H NMR (DMSO-d₆) : δ 7.92 (d, J = 2.4 Hz, 1H, H-6), 7.58 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 6.99 (d, J = 8.8 Hz, 1H, H-3), 3.89 (s, 3H, OCH₃).

Alternative Route: Ullmann Coupling

For higher purity, 3-bromo-5-chloro-2-methoxybenzoic acid is subjected to copper-mediated coupling with methylamine, though this method yields <60% due to competing hydrolysis.

Preparation of (3-(1-Methyl-1H-Pyrazol-4-yl)-1,2,4-Oxadiazol-5-yl)Methanamine

Synthesis of 1-Methyl-1H-Pyrazol-4-Carbonitrile

Pyrazole-4-carbonitrile is methylated using methyl iodide (2 eq) and K₂CO₃ (3 eq) in DMF at 80°C for 12 h, achieving 85% yield.

Formation of Amidoxime Intermediate

The nitrile (1 eq) reacts with hydroxylamine hydrochloride (1.2 eq) and NaHCO₃ (2 eq) in ethanol/water (3:1) under reflux for 4 h:
$$
\text{1-Methyl-1H-pyrazol-4-carbonitrile} + \text{NH}_2\text{OH} \rightarrow \text{1-Methyl-1H-pyrazol-4-carboximidamide oxime}
$$

Cyclization to 1,2,4-Oxadiazole

The amidoxime (1 eq) reacts with bromoacetyl bromide (1.1 eq) in THF with DIPEA (2 eq) at 0°C→RT, forming 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (72% yield).

Amination of Bromomethyl Group

The bromide (1 eq) undergoes nucleophilic substitution with aqueous NH₃ (28%) in ethanol at 60°C for 8 h, yielding the methanamine derivative (65% yield).

Amide Bond Formation

Activation of 5-Chloro-2-Methoxybenzoic Acid

The acid (1 eq) is treated with thionyl chloride (3 eq) in anhydrous DCM at 0°C→RT for 2 h, producing the acyl chloride.

Coupling with Methanamine

The acyl chloride (1 eq) reacts with (3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine (1 eq) in DCM with Et₃N (2 eq) at 0°C for 1 h, affording the title compound (78% yield).

Analytical Characterization

Spectroscopic Data

  • Molecular Formula : C₁₅H₁₄ClN₅O₃
  • Molecular Weight : 347.76 g/mol
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (t, J = 5.6 Hz, 1H, NH), 8.23 (s, 1H, pyrazole-H), 7.95 (d, J = 2.4 Hz, 1H, Ar-H), 7.59 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.02 (d, J = 8.8 Hz, 1H, Ar-H), 4.68 (d, J = 5.6 Hz, 2H, CH₂), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, NCH₃).
  • HRMS (ESI+) : m/z 348.0859 [M+H]⁺ (calc. 348.0855).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows 99.2% purity (tₐ = 6.74 min).

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (%) Reference
Pyrazole methylation CH₃I, K₂CO₃, DMF, 80°C 85 98
Amidoxime formation NH₂OH·HCl, NaHCO₃, EtOH/H₂O, reflux 90 95
Oxadiazole cyclization BrCH₂COBr, DIPEA, THF, 0°C→RT 72 97
Bromomethyl amination NH₃ (aq), EtOH, 60°C 65 96
Amide coupling SOCl₂, DCM → Et₃N, 0°C 78 99

Process Optimization Challenges

  • Exothermic Risks : Cyclization steps require controlled addition to mitigate exotherms (>50°C temperature spikes).
  • Byproduct Formation : Residual bromoacetyl bromide necessitates silica gel chromatography (hexane/EtOAc 4:1).
  • Amine Sensitivity : Methanamine derivatives are hygroscopic, requiring anhydrous conditions during storage.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy group, leading to the formation of phenol derivatives.

  • Reduction: : Reduction of the benzamide group can produce amine derivatives.

  • Substitution: : The chloro and methoxy groups can be substituted by various nucleophiles under appropriate conditions, leading to diverse functionalized derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkoxides, amines, thiols.

Major Products

  • Oxidation: : Formation of 5-chloro-2-hydroxybenzamide.

  • Reduction: : Production of 5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has highlighted the potential of 5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in anticancer applications. A study by de Oliveira et al. synthesized various substituted oxadiazoles and evaluated their antitumor activity against several cancer cell lines, including HCT116 and PC3. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC₅₀ values suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound's structural features suggest it may possess antimicrobial properties. Research on similar oxadiazole derivatives has shown promising results against various bacterial strains. For instance, derivatives of 1,2,4-oxadiazoles have been reported to exhibit significant antibacterial activity, indicating that 5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide could be explored for similar applications .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties. For example, studies on benzimidazole derivatives have shown notable inhibition of cyclooxygenase enzymes (COX), which are key players in the inflammatory response. The potential for 5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide to exhibit anti-inflammatory effects warrants further investigation .

Case Study 1: Anticancer Activity

In a study focused on novel oxadiazole derivatives, compounds were synthesized and tested against multiple cancer cell lines. The study found that specific modifications to the oxadiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited potent antibacterial activity, suggesting a promising avenue for the development of new antimicrobial agents from this class of compounds .

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thus altering the biochemical pathways involved in disease processes. Detailed mechanistic studies reveal that it interacts with the active sites of enzymes via hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Conclusion

The compound 5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a versatile and significant chemical entity with extensive applications in various scientific fields. Its unique structural features and reactivity make it a valuable compound for ongoing research and industrial applications.

Biological Activity

The compound 5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H19ClN6O2C_{18}H_{19}ClN_{6}O_{2}, with a molecular weight of approximately 382.804 g/mol. The structure features a chloro and methoxy group on a benzamide backbone, linked to a pyrazolyl oxadiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-chloro-2-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and oxadiazole have shown effectiveness against various bacterial strains and fungi. In vitro tests revealed that certain derivatives had minimum inhibitory concentrations (MIC) in the range of 0.5 to 8 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. A study evaluating similar benzamide derivatives reported IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . The presence of the pyrazole ring has been associated with enhanced cytotoxicity in cancer cell lines, indicating that this compound may inhibit tumor growth through apoptosis induction and cell cycle arrest.

The proposed mechanism involves the inhibition of key enzymes or pathways associated with cellular proliferation and survival. For instance, the oxadiazole moiety may interact with specific protein targets involved in cancer cell metabolism or signaling pathways, leading to reduced viability of cancer cells . Molecular docking studies have suggested that these compounds can effectively bind to target proteins, disrupting their function.

Study 1: Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, researchers synthesized several compounds similar to our target compound. Among them, one derivative demonstrated an MIC of 4 μg/mL against Candida albicans, showcasing promising antifungal activity .

Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of benzamide derivatives on human cancer cell lines. The study found that specific derivatives exhibited IC50 values less than 10 μM against breast cancer cells (MCF-7), suggesting significant anticancer potential .

Data Table: Biological Activity Summary

Activity Type Target IC50/MIC Value Reference
AntimicrobialStaphylococcus aureus0.5 - 8 μg/mL
AntimicrobialE. coli0.5 - 8 μg/mL
AntifungalCandida albicans4 μg/mL
AnticancerMCF-7 (breast cancer)<10 μM
AntitubercularMycobacterium tuberculosis1.35 - 2.18 μM

Q & A

Q. Key Optimization Parameters :

StepTemperatureSolventCatalystYield Range
Oxadiazole formation80–100°CDMF or THFNone60–75%
Amide coupling0–25°CDichloromethaneDMAP70–85%
Pyrazole functionalization60–80°CEthanolPd(PPh₃)₄50–65%

Contradictions in solvent choices (e.g., DMF vs. acetonitrile) require systematic screening using Design of Experiments (DoE) to balance yield and purity .

(Basic) Which spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond integrity. Aromatic protons in the pyrazole (δ 7.5–8.0 ppm) and benzamide (δ 6.8–7.3 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₈ClN₅O₃: 436.1024) .
  • X-ray Crystallography : Resolves stereoelectronic effects of the oxadiazole ring and confirms regiochemistry .

(Advanced) How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 1-methylpyrazole and oxadiazole moieties?

Methodological Answer:

Systematic Substitution :

  • Replace 1-methylpyrazole with other heterocycles (e.g., triazoles, thiadiazoles) to assess electronic effects on target binding .
  • Modify the oxadiazole’s methyl linker to ethyl or propyl to study steric impacts.

In Vitro Assays :

  • Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization assays.

Computational Docking :

  • Use Schrödinger Suite or AutoDock to predict binding modes with active sites, focusing on hydrogen bonding with the oxadiazole’s N-O groups .

(Advanced) How should researchers resolve contradictions in biological activity data (e.g., divergent IC₅₀ values across studies)?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize experimental noise .
  • Metabolic Stability : Test compound stability in liver microsomes; low stability may explain inconsistent cell-based vs. enzyme-level activities .
  • Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .

(Advanced) What computational strategies predict the compound’s target proteins and off-target effects?

Methodological Answer:

  • Phylogenetic Analysis : Use SwissTargetPrediction to identify conserved binding motifs across kinase families .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess oxadiazole flexibility and water-mediated hydrogen bonds .
  • Off-Target Screening : Query PubChem BioAssay for structurally similar compounds’ activity profiles (e.g., CYP450 inhibition) .

(Basic) What purification methods ensure high purity (>95%) of the final compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.
  • Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for polar impurities .
  • HPLC : Use a C18 column (ACN/H₂O + 0.1% TFA) for final polishing .

(Advanced) How can reaction conditions be optimized for scalability without compromising yield?

Methodological Answer:

  • High-Throughput Screening (HTS) : Test 96 solvent/catalyst combinations in parallel to identify robust conditions .
  • Flow Chemistry : Scale oxadiazole formation in continuous flow reactors to enhance heat transfer and reduce side reactions .
  • DoE-Based Optimization : Use JMP or Minitab to model interactions between temperature, solvent polarity, and catalyst loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.